molecular formula C20H21ClFN3O3S B14108430 N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14108430
M. Wt: 437.9 g/mol
InChI Key: XAUQINZHSIIAFN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 3-chloro-4-fluorobenzyl and 3-methylbutyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Thienopyrimidine precursors, chlorinating agents, fluorinating agents, alkylating agents.

    Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, room temperature), catalysts (e.g., palladium, copper).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, ion channels.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide include other thienopyrimidines with different substituents. Examples include:

  • N-(3-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-(4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C20H21ClFN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H21ClFN3O3S/c1-12(2)5-7-24-19(27)18-16(6-8-29-18)25(20(24)28)11-17(26)23-10-13-3-4-15(22)14(21)9-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26)

InChI Key

XAUQINZHSIIAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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